

# An In-depth Technical Guide to Pasireotide (SOM230)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                              |           |
|----------------------|------------------------------|-----------|
| Compound Name:       | Pasireotide L-aspartate salt |           |
| Cat. No.:            | B10799945                    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Pasireotide, also known as SOM230, is a synthetic, long-acting cyclic hexapeptide analogue of somatostatin.[1][2] It is a multi-receptor targeted somatostatin analogue with a high binding affinity for four of the five somatostatin receptor subtypes (SSTRs), exhibiting the highest affinity for SSTR5. This broad receptor profile distinguishes it from other somatostatin analogues and underlies its unique therapeutic applications, particularly in the treatment of Cushing's disease and acromegaly. This guide provides a comprehensive overview of the core molecular and pharmacological characteristics of Pasireotide, including its chemical properties, mechanism of action, and key experimental findings.

### **Core Molecular and Chemical Properties**

Pasireotide is a six-membered homodetic cyclic peptide.[1] Its structure incorporates unnatural amino acids and a specific conformation that confers a broader receptor binding profile and extended plasma half-life compared to native somatostatin.[3] The core chemical and physical properties of Pasireotide and its common salt forms are summarized below.



| Identifier        | Pasireotide (Free<br>Base) | Pasireotide<br>Diaspartate | Pasireotide Acetate    |
|-------------------|----------------------------|----------------------------|------------------------|
| Synonyms          | SOM230, SOM-230            | Signifor                   | SOM230 acetate         |
| Molecular Formula | C58H66N10O9[1][4]          | C66H80N12O17[5]            | Not explicitly defined |
| Molecular Weight  | 1047.2 g/mol [1]           | 1313.4 g/mol [5][6]        | 1107.26 g/mol [7]      |
| CAS Number        | 396091-73-9[3][4]          | 820232-50-6[5]             | 396091-76-2[7]         |

### **Mechanism of Action and Signaling Pathway**

Pasireotide functions as a somatostatin receptor agonist.[2] Its therapeutic effects are mediated through its binding to somatostatin receptors, which are G-protein coupled receptors. The activation of these receptors triggers a cascade of intracellular signaling events that ultimately lead to the inhibition of hormone secretion and cellular proliferation.

The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. Additionally, Pasireotide can activate various phosphatase enzymes and influence ion channel activity, particularly potassium and calcium channels, leading to cell hyperpolarization and reduced hormone exocytosis.





Click to download full resolution via product page

Caption: Pasireotide signaling pathway.

# **Experimental Protocols and Findings Receptor Binding Affinity Assays**

Methodology: Competitive binding assays are performed using cell membranes from CHO-K1 cells stably expressing human somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5). Membranes are incubated with a radiolabeled somatostatin analogue (e.g., <sup>125</sup>I-[Leu<sup>8</sup>, D-Trp<sup>22</sup>]-SRIF-28) and increasing concentrations of Pasireotide. The concentration of Pasireotide that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Key Findings: Pasireotide demonstrates high binding affinity for SSTR1, SSTR2, SSTR3, and SSTR5, with a significantly lower affinity for SSTR4.[8] The IC50 values are typically in the nanomolar range for the high-affinity receptors.



| Receptor Subtype | Pasireotide IC50 (nM)[8] |
|------------------|--------------------------|
| hSSTR1           | 9.3                      |
| hSSTR2           | 1.0                      |
| hSSTR3           | 1.5                      |
| hSSTR4           | >100                     |
| hSSTR5           | 0.16                     |

#### **In Vitro Hormone Secretion Assays**

Methodology: Primary cell cultures of pituitary adenomas (e.g., corticotroph adenomas from Cushing's disease patients) are established. The cells are treated with varying concentrations of Pasireotide for a defined period. The concentration of hormones (e.g., ACTH) in the cell culture supernatant is quantified using immunoassays (e.g., ELISA).

Key Findings: Pasireotide effectively inhibits the secretion of ACTH from cultured human corticotroph adenomas.[8] This inhibitory effect is dose-dependent and is mediated primarily through its interaction with SSTR5.

#### In Vivo Tumor Growth Inhibition Studies

Methodology: A xenograft tumor model is established by subcutaneously implanting a human tumor cell line (e.g., AtT20 mouse pituitary tumor cells) into immunocompromised mice. Once tumors reach a palpable size, the mice are treated with Pasireotide or a vehicle control. Tumor volume is measured regularly, and at the end of the study, tumors are excised and weighed.

Key Findings: Pasireotide has been shown to inhibit the growth of AtT20 tumors in nude mice. [8] This anti-proliferative effect is attributed to the activation of SSTRs, leading to the induction of apoptosis and cell cycle arrest.





Click to download full resolution via product page

Caption: General experimental workflow for Pasireotide evaluation.

#### Conclusion

Pasireotide is a potent, multi-receptor targeted somatostatin analogue with a well-defined molecular profile and mechanism of action. Its unique high affinity for SSTR5, in addition to other SSTRs, provides a distinct therapeutic advantage in conditions characterized by the overexpression of these receptors. The experimental data consistently demonstrate its efficacy in inhibiting hormone secretion and tumor cell proliferation, supporting its clinical use in challenging endocrine disorders. Further research into its signaling pathways and potential applications continues to be an active area of investigation.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pasireotide | C58H66N10O9 | CID 9941444 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pasireotide | 396091-73-9 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pasireotide Diaspartate | C66H80N12O17 | CID 70788982 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pasireotide acetate | SOM230 | GH/IGF-I/ACTH Inhibition | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Pasireotide (SOM230)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10799945#pasireotide-som230-molecular-weight-and-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com